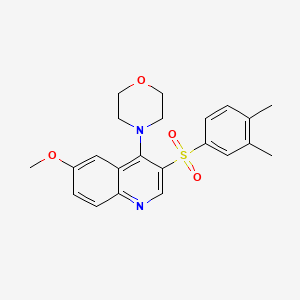![molecular formula C14H12N6O B2618491 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline CAS No. 2309308-61-8](/img/structure/B2618491.png)
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a heterocyclic compound that features a quinoxaline core linked to an azetidine ring through a triazole moiety
Mechanism of Action
Target of Action
The compound “6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline” belongs to the class of triazole compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
The mode of action of triazole compounds generally involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
Triazole compounds can affect a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors . The specific pathways affected by “this compound” would depend on its specific targets.
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the biochemical pathways it affects. Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline typically involves a multi-step process. One common approach is the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The triazole and quinoxaline rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the azetidine ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the azetidine and quinoxaline moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce azetidine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, particularly as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole moiety and exhibit similar biological activities.
Quinoxaline Derivatives: Compounds with a quinoxaline core are known for their antimicrobial and anticancer properties.
Azetidine Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents .
Uniqueness
6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is unique due to its combination of three distinct heterocyclic moieties, each contributing to its overall chemical and biological properties.
Properties
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(19-8-11(9-19)20-17-5-6-18-20)10-1-2-12-13(7-10)16-4-3-15-12/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFBIEJCIPAITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
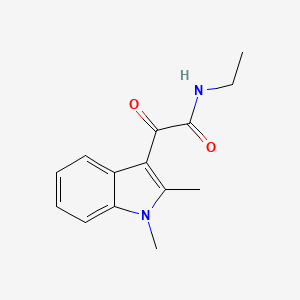
![2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid](/img/structure/B2618411.png)
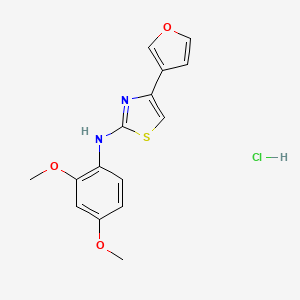
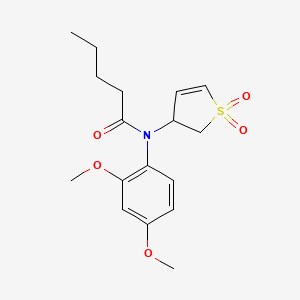
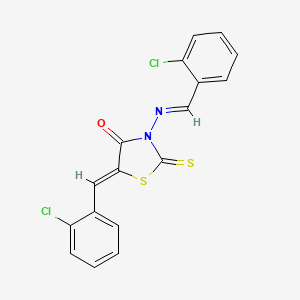
![1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2618418.png)
![2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine](/img/structure/B2618419.png)
![(3S,10R,13S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3-yl acetate](/img/structure/B2618420.png)
![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2618421.png)
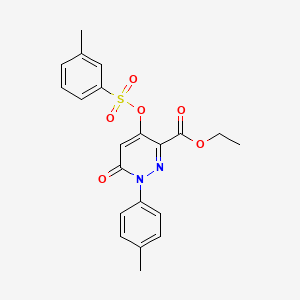
![methyl 4-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2618426.png)
![ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate](/img/structure/B2618427.png)
![2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2618428.png)
